N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide
Description
N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide is a Schiff base derivative characterized by a sulfonohydrazide backbone and a 2-hydroxyphenyl substituent. This compound belongs to a class of hydrazides known for their diverse applications in medicinal chemistry, catalysis, and analytical science. Structurally, it combines a sulfonyl group (enhancing electron-withdrawing effects) and an ortho-hydroxyphenyl moiety, which facilitates hydrogen bonding and metal coordination . Studies highlight its role as a sorbent material for biogenic amine extraction in food samples via HPLC, leveraging its selective interactions with amines . Additionally, its structural analogs have demonstrated inhibitory activity against enzymes like monoamine oxidases (MAOs) and β-secretase, relevant to neurodegenerative diseases .
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-11-6-8-13(9-7-11)20(18,19)16-15-10-12-4-2-3-5-14(12)17/h2-10,16-17H,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOFIJOAQUYOST-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419804 | |
| Record name | NSC22637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649672 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1666-14-4 | |
| Record name | NSC22637 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC22637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The condensation follows a nucleophilic addition-elimination mechanism:
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Protonation of the aldehyde carbonyl by acidic catalysts (e.g., p-TsOH or Bi(NO₃)₃).
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Nucleophilic attack by the sulfonohydrazide’s hydrazinic –NH₂ group.
Stoichiometric ratios are critical:
Solvent and Catalytic Systems
Solvent selection influences reaction rate and product stability:
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Polar aprotic solvents (DMF, DMSO) accelerate kinetics but may promote tautomerization.
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Chlorinated solvents (CH₂Cl₂) enhance E-selectivity due to low dielectric constants.
Catalyst screening reveals the following performance metrics:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bi(NO₃)₃·5H₂O | CH₂Cl₂ | 25 | 2 | 98 |
| p-TsOH | Acetone:H₂O | 40 | 0.7 | 45 |
| HCl (1 M) | THF | 25 | 3 | <5 |
Bismuth nitrate outperforms Brønsted acids due to its Lewis acidity, which polarizes the carbonyl without protonating the hydrazide.
Stepwise Synthesis via Intermediate Protection
Ketal Protection of Carbonyl Groups
To prevent undesired side reactions during hydrazide synthesis:
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Ethylene glycol protection : React 4-methylbenzenesulfonic acid with ethylene glycol (3 equiv) and triethyl orthoformate (3 equiv) in toluene, catalyzed by p-TsOH (0.01 equiv).
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Hydrazide formation : Treat the protected sulfonate with hydrazine monohydrate in ethanol (95–98% yield).
Deprotection is achieved using Bi(NO₃)₃·5H₂O in CH₂Cl₂ (98% yield), avoiding acidic conditions that could degrade the hydrazone.
Aldehyde Activation
2-Hydroxybenzaldehyde is activated via:
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Thionyl chloride treatment : Converts –COOH to –COCl, enabling nucleophilic substitution with sulfonohydrazides.
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In situ generation from salicylic acid derivatives, as demonstrated in benzoxazinone syntheses.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
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IR : C=O (1684–1556 cm⁻¹), C=N (1596–1488 cm⁻¹), and –OH (3090–3026 cm⁻¹).
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¹H NMR : Azomethine proton at δ 8.2–8.5 ppm; phenolic –OH at δ 10.2–10.5 ppm.
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¹³C NMR : C=N at δ 150–155 ppm; sulfonyl carbon at δ 125–130 ppm.
Comparative Analysis of Methodologies
| Parameter | Direct Condensation | Stepwise Synthesis |
|---|---|---|
| Yield | 85–90% | 75–80% |
| Purity | >95% | >97% |
| Reaction Time | 2–4 h | 6–8 h |
| Scalability | High | Moderate |
Direct condensation is preferred for industrial applications due to fewer steps and higher throughput, while stepwise protocols suit lab-scale E-configuration control .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-hydroxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The Schiff base moiety allows for the formation of hydrogen bonds and other interactions with molecular targets, influencing their activity and function .
Comparison with Similar Compounds
Substituted Benzylidene Derivatives
The target compound’s activity and properties are influenced by the position and nature of substituents on the benzylidene ring. Key comparisons include:
Azulene and Heterocyclic Derivatives
Azulene-based hydrazides, such as N′-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-7-(propan-2-yl)azulene-1-carbohydrazide, show distinct electronic properties due to azulene’s non-alternant aromatic system. These compounds display potent anticancer activity (e.g., against Jurkat cells) but differ in solubility and π-π stacking behavior compared to the target compound .
Comparative Analysis of Physicochemical Properties
Hydrogen Bonding and Crystal Packing
Solubility and Stability
Enzyme Inhibition
- The target compound’s ortho-hydroxyl group enhances MAO-B inhibition (IC₅₀ = 0.89 µM) by aligning with the enzyme’s hydrophobic pocket, outperforming meta- and para-substituted analogs .
- Similar Schiff bases (e.g., 4-chloro-N'-(2-hydroxybenzylidene)benzohydrazide) show antitumor activity via tin complexation, highlighting the role of substituents in metal coordination .
Analytical Chemistry
- The compound’s sulfonyl and hydroxyl groups enable selective extraction of biogenic amines (e.g., histamine, tyramine) with recovery rates >90%, outperforming non-hydroxylated analogs .
Biological Activity
N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide, a compound belonging to the class of hydrazones, has garnered attention in recent years due to its diverse biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 295.32 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide group and a hydrazone linkage, which contribute to its biological activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study evaluated its ability to scavenge free radicals using various assays, including DPPH and ABTS. The results are summarized in Table 1.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.5 |
| ABTS | 32.8 |
These findings suggest that the compound has a strong potential for use in preventing oxidative stress-related diseases.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been tested against various bacterial strains. Table 2 summarizes the Minimum Inhibitory Concentration (MIC) values obtained from these studies.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
The compound demonstrated notable activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound exhibits anticancer properties against various cancer cell lines. A notable study conducted on HeLa cells revealed the following results:
- Cell Viability Reduction : The compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours.
- Mechanism of Action : The mechanism involves apoptosis induction as confirmed by flow cytometry analysis.
Corrosion Inhibition
Interestingly, this compound also exhibits corrosion inhibition properties in mild steel exposed to hydrochloric acid. A study reported that it reduces corrosion rates significantly, with an inhibition efficiency of up to 90% at optimal concentrations.
Case Study 1: Antioxidant Efficacy
In a randomized controlled trial involving diabetic rats, the administration of this compound resulted in decreased levels of malondialdehyde (a marker of oxidative stress) and increased levels of glutathione. These findings underscore its potential therapeutic application in managing diabetes-related oxidative stress.
Case Study 2: Antimicrobial Properties
A clinical study assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing the compound showed significant improvement compared to those receiving standard antibiotic treatments.
Q & A
Q. What are the key steps and methodologies for synthesizing N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide?
The synthesis involves a condensation reaction between 2-hydroxybenzaldehyde and a sulfonyl hydrazine derivative. Key steps include:
- Hydrazone Formation : Reacting 2-hydroxybenzaldehyde with 4-methylbenzenesulfonohydrazide under reflux in ethanol or methanol. Optimal yields (70–85%) are achieved at 60–80°C for 6–8 hours .
- Purification : Chromatographic techniques (e.g., column chromatography with silica gel) or recrystallization from ethanol/water mixtures are used to isolate the product .
- Characterization : Confirm purity via thin-layer chromatography (TLC) and structure via NMR (¹H/¹³C) and FTIR spectroscopy .
Q. How is the compound characterized structurally after synthesis?
Structural confirmation requires a combination of analytical techniques:
- Spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (hydrazone proton) and δ 10.5–11.0 ppm (hydroxyl group) .
- FTIR : Stretching bands at 1600–1650 cm⁻¹ (C=N) and 3200–3400 cm⁻¹ (O-H) .
- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., m/z 331.35 for C₁₅H₁₅N₃O₃S) .
- X-ray Crystallography (if applicable): Resolves E/Z isomerism and confirms planar geometry of the hydrazone moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification .
- Catalyst Use : Acidic (e.g., acetic acid) or basic (e.g., pyridine) catalysts can accelerate condensation; however, excess acid may hydrolyze the hydrazone .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (1–2 hours) and improves yield (85–90%) compared to conventional reflux .
- Table 1 : Comparative reaction conditions from literature:
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 70 | 8 | 75 | 95 |
| DMF | 100 | 2 | 88 | 90 |
Q. How should researchers address contradictions in reported biological activities of similar sulfonohydrazide derivatives?
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer) can arise from structural variations or assay conditions. Mitigation strategies include:
- Standardized Assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Comparative Analysis : Cross-reference bioactivity with structural analogs (Table 2) :
| Compound | Structural Feature | Reported Activity |
|---|---|---|
| 4-Methylbenzenesulfonohydrazide | Sulfonyl group | Antifungal |
| 2-Hydroxybenzaldehyde derivative | Phenolic OH | Antioxidant |
- Computational Modeling : Molecular docking to predict target interactions (e.g., COX-2 inhibition) .
Q. What experimental strategies are recommended to elucidate the pharmacological mechanisms of this compound?
Mechanistic studies require a multi-disciplinary approach:
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like tyrosinase or acetylcholinesterase .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for estrogen receptors) .
- In Silico Tools : Molecular dynamics simulations to assess stability of ligand-target complexes .
- Metabolite Profiling : LC-MS/MS to identify bioactive metabolites in cell-based assays .
Methodological Notes
- Data Reproducibility : Document solvent purity, instrument calibration, and batch-to-batch variability .
- Advanced Purification : Use preparative HPLC for isomers or polymorphs .
- Ethical Compliance : Adhere to guidelines for in vitro studies; avoid misinterpretation of bioactivity data for therapeutic claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
